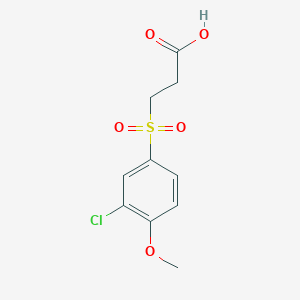

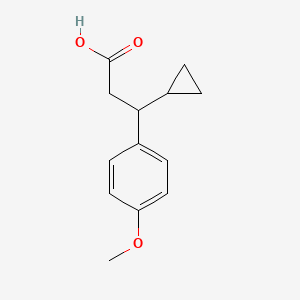

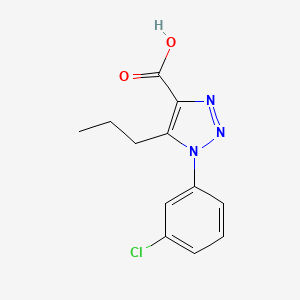

![molecular formula C15H14ClNO3 B3033385 4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol CAS No. 1019487-47-8](/img/structure/B3033385.png)

4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol

Overview

Description

Mechanism of Anodic Oxidation

The study on the electrochemical oxidation of 4-chloro-3-methyl phenol (CMP) using Ti/SnO2-Sb/PbO2 anodes provides insights into the degradation mechanism of chlorinated phenols. The electrodes were characterized by various techniques, and the degradation pathway was monitored through TOC removal and the analysis of intermediates. The results suggest that hydroxyl radicals and active chlorine play a significant role in the electro-oxidation process, leading to the transformation of the chlorine in CMP to hypochlorite and chloride ion .

Synthesis and Structure Analysis

The synthesis of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol is described, with its structure characterized by single-crystal X-ray diffraction. The compound exhibits a planar benzene ring system and luminescent properties. Density functional theory was used to optimize the molecular structure, showing consistency with experimental data .

Biological Activity and Anion Sensing

The compound (E)-4-Chloro-2-[(pyridin-2-ylimino)methyl]phenol was synthesized and characterized using various spectroscopic methods and X-ray crystallography. The antimicrobial activity was tested, and the compound showed interaction with CT-DNA via electrostatic binding. Additionally, the compound's anion recognition properties were evaluated, indicating potential for anion sensing applications .

Antimalarial Activity

A series of di-Mannich base derivatives of 2-(7'-chloroquinolin-4'-ylamino)phenol were prepared and tested for antimalarial activity. The in vitro and in vivo tests against Plasmodium falciparum and Plasmodium vinckei vinckei, respectively, showed that some derivatives had activity comparable or superior to chloroquine, especially against chloroquine-resistant strains .

Crystal Structure of Schiff Base Compound

The Schiff base compound 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol was synthesized and characterized by elemental analysis, IR spectra, and single-crystal X-ray diffraction. The molecule adopts a trans configuration with nearly coplanar benzene and pyridine rings. Preliminary biological tests indicated excellent antibacterial activities .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol are Heat shock protein HSP 90-beta and HSP 90-alpha . These proteins play a crucial role in maintaining cellular homeostasis by assisting in protein folding, preventing protein aggregation, and regulating the stability and activity of many signaling proteins .

Biochemical Pathways

Given the target proteins, it can be inferred that the compound likely influences pathways related to protein folding and degradation, cellular stress responses, and signal transduction .

properties

IUPAC Name |

4-chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3/c16-11-1-3-13(18)10(7-11)9-17-12-2-4-14-15(8-12)20-6-5-19-14/h1-4,7-8,17-18H,5-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFOZPITPBQEAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NCC3=C(C=CC(=C3)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

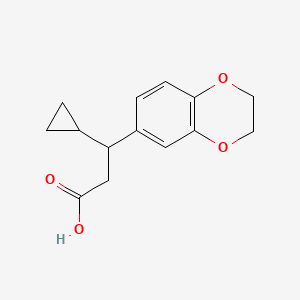

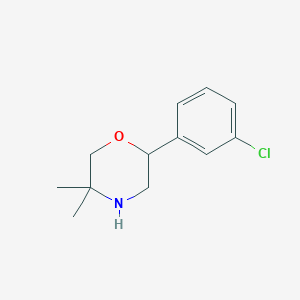

![2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide](/img/structure/B3033323.png)

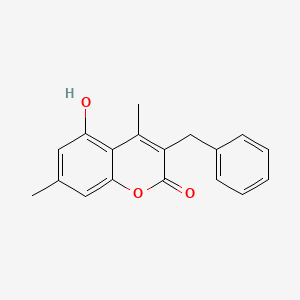

![2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B3033324.png)

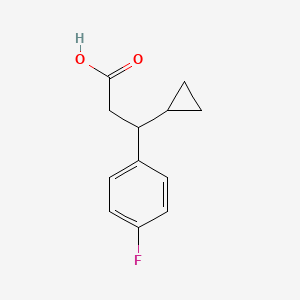

![[2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3033325.png)